Comparative Antiproliferative Potency: Target Compound 15p vs. 22 Structural Analogs in HL-60 Cancer Cells
In a direct head-to-head comparison across 22 pyridazin-3(2H)-one analogs, compound 15p (the target compound) exhibited an IC50 of 1.80 μM against HL-60 leukemia cells [1]. This potency was 18-fold weaker than the most potent analog 15e (IC50 0.10 μM) and 6.2-fold weaker than 15o (IC50 0.29 μM), but 2.4-fold more potent than 15b (IC50 4.40 μM) and 3.1-fold more potent than 15h (IC50 5.50 μM). The data establish that the combination of naphthalen-1-ylmethyl at N-2 and 3,4,5-trimethoxyphenyl at C-6 produces intermediate potency within this series, and is notably less active than analogs bearing 4-ethoxyphenyl (15e), 3,4-dimethoxyphenyl (15o), or 3-fluoro-4-methoxyphenyl (15d) at the 6-position [1].
| Evidence Dimension | Antiproliferative IC50 against HL-60 (human promyelocytic leukemia) cells |
|---|---|
| Target Compound Data | IC50 = 1.80 μM (compound 15p, Table 3) |
| Comparator Or Baseline | 15e: IC50 = 0.10 μM; 15o: IC50 = 0.29 μM; 15d: IC50 = 0.36 μM; 15b: IC50 = 4.40 μM; 15h: IC50 = 5.50 μM |
| Quantified Difference | 18-fold less potent than 15e; 6.2-fold less potent than 15o; 5-fold less potent than 15d; 2.4-fold more potent than 15b; 3.1-fold more potent than 15h |
| Conditions | HL-60 human promyelocytic leukemia cell line; MTT assay; data reported as mean of n = 3 determinations (Elagawany et al., 2013) |
Why This Matters
For procurement, this compound serves as a intermediate-potency reference standard for SAR studies, not as a lead candidate; it is most appropriate for laboratories specifically investigating the effect of 3,4,5-trimethoxyphenyl substitution on pyridazinone scaffold activity.
- [1] Elagawany M, Schmitt M, Ghiaty A, El-Etrawy A, Ibrahim M, Bihel F, et al. Synthesis and antiproliferative effects of 5,6-disubstituted pyridazin-3(2H)-ones designed as conformationally constrained combretastatin A-4 analogues. Anti-Cancer Agents Med Chem. 2013;13(7):1133-40. Table 3. View Source
